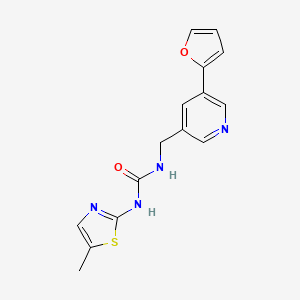
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-(Furan-2-yl)pyridin-3-yl)methyl)-3-(5-methylthiazol-2-yl)urea, also known as FMPU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMPU is a urea derivative that has been synthesized through a multi-step process involving the reaction of furan-2-ylpyridine and 5-methylthiazol-2-amine.
Scientific Research Applications
Synthesis and Chemical Properties
Abdelrazek et al. (2010) detailed the synthesis of novel pyridine and naphthyridine derivatives, demonstrating methodologies that could potentially include compounds similar to the one . These derivatives were synthesized through reactions involving compounds like furan and thiophene, which are structurally related to the compound of interest (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Phukan and Baruah (2016) explored conformational adjustments over synthons of urea and thiourea-based assemblies, which could inform the structural dynamics and potential reactivity of the compound under study. Their work highlights the importance of molecular structure on the self-assembly and potential applications of such compounds (Phukan & Baruah, 2016).
Potential Applications
Staroń et al. (2019) conducted a virtual screening campaign that led to the discovery of dual 5-HT6/5-HT2A receptor ligands with pro-cognitive properties. Although the compound was not directly mentioned, the methodology and the chemical scaffold used in their research could be relevant for designing compounds with specific biological activities (Staroń et al., 2019).
Shankar et al. (2017) synthesized novel urea derivatives and evaluated them for antimicrobial activity and cytotoxicity, suggesting that similar compounds might possess bioactive properties that could be harnessed for therapeutic applications (Shankar, Jalapathi, Nagamani, Gandu, & Kudle, 2017).
properties
IUPAC Name |
1-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-6-18-15(22-10)19-14(20)17-8-11-5-12(9-16-7-11)13-3-2-4-21-13/h2-7,9H,8H2,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOAFDMWPAEENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B2625377.png)
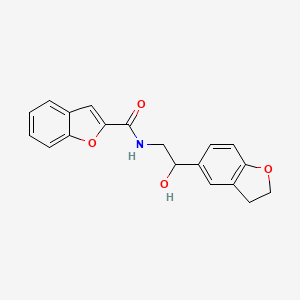
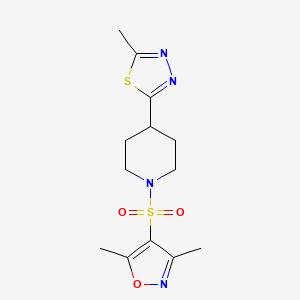
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2625383.png)

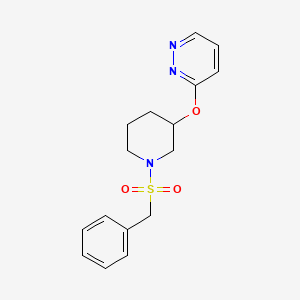
![N-(2-chloro-4-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2625390.png)
![2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2625391.png)
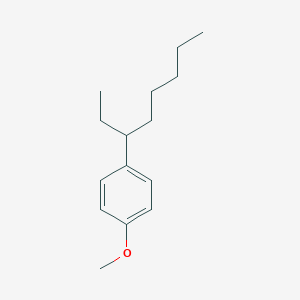
![3-((4-bromobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2625394.png)
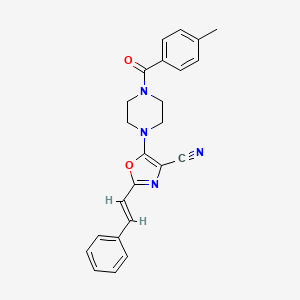
![N-(4-ethoxyphenyl)-2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2625397.png)
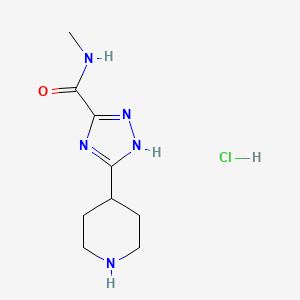
![1-benzyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625399.png)